MELK-T1
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Overview
Description
Maternal Embryonic Leucine Zipper Kinase Inhibitor (MELK-TI) is a synthetic organic compound designed to inhibit the activity of maternal embryonic leucine zipper kinase (MELK). MELK is a serine/threonine protein kinase that is overexpressed in various cancer cells and plays a crucial role in cell cycle regulation, apoptosis, and stem cell renewal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MELK-TI involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of MELK-TI is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of MELK-TI follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
MELK-TI undergoes several types of chemical reactions, including:
Oxidation: MELK-TI can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert MELK-TI into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the MELK-TI molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of MELK-TI, each with distinct chemical and biological properties .
Scientific Research Applications
MELK-TI has a wide range of scientific research applications, including:
Cancer Research: MELK-TI is used to study the role of MELK in cancer cell proliferation, metastasis, and resistance to therapy. .
Stem Cell Research: MELK-TI is employed to investigate the mechanisms of stem cell renewal and differentiation, providing insights into developmental biology and regenerative medicine.
Drug Development: As a tool compound, MELK-TI aids in the development of new therapeutic agents targeting MELK and related pathways.
Mechanism of Action
MELK-TI exerts its effects by inhibiting the kinase activity of MELK. This inhibition disrupts several cellular processes, including:
Cell Cycle Regulation: MELK-TI prevents the phosphorylation of key cell cycle regulators, leading to cell cycle arrest.
Apoptosis: By inhibiting MELK, MELK-TI promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Stem Cell Renewal: MELK-TI affects the self-renewal capacity of stem cells by modulating signaling pathways involved in stem cell maintenance.
Comparison with Similar Compounds
MELK-TI is unique among MELK inhibitors due to its specific chemical structure and high potency. Similar compounds include:
OTS167: Another MELK inhibitor with a different chemical structure but similar biological activity.
MPK38 Inhibitors: Compounds targeting MPK38, a kinase closely related to MELK, with overlapping functions in cell cycle regulation and apoptosis.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
GMZCYCKIXQZORP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3 |
Synonyms |
MELK-T1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.